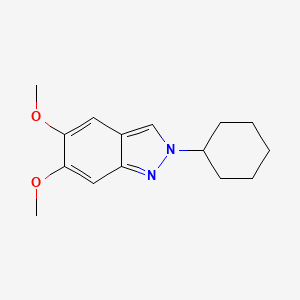

2-Cyclohexyl-5,6-dimethoxy-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

58522-39-7 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

2-cyclohexyl-5,6-dimethoxyindazole |

InChI |

InChI=1S/C15H20N2O2/c1-18-14-8-11-10-17(12-6-4-3-5-7-12)16-13(11)9-15(14)19-2/h8-10,12H,3-7H2,1-2H3 |

InChI Key |

PWNMCQVPRDZJBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN(N=C2C=C1OC)C3CCCCC3 |

Origin of Product |

United States |

Chemical Derivatization and Functionalization of 2 Cyclohexyl 5,6 Dimethoxy 2h Indazole

Post-Synthesis Functionalization Strategies for Indazoles

Late-stage functionalization of the 2H-indazole core is a powerful and efficient approach to increase molecular complexity and generate diverse derivatives. rsc.orgresearchgate.net These strategies allow for the modification of an existing indazole skeleton, providing direct access to novel analogues without the need for de novo synthesis.

Halogenation is a fundamental transformation in organic synthesis, as the introduced halogen atoms can serve as versatile handles for subsequent cross-coupling reactions. nih.gov For 2H-indazoles, regioselective halogenation, particularly at the C-3 position, has been achieved using various methods. Metal-free approaches employing N-halosuccinimides (NXS) are common. nih.gov For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can effectively introduce bromine and chlorine at the C-3 position. nih.govresearchgate.net Additionally, ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been reported as a rapid and efficient method. nih.gov These reactions are often performed under mild conditions and can tolerate a range of functional groups. nih.govrsc.org

| Halogenating Agent | Typical Position | Conditions | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C-3 | 25-50°C, various solvents | Metal-free, high yield. nih.gov |

| N-Chlorosuccinimide (NCS) | C-3 | Varies, often requires catalyst or specific solvent system | Provides chlorinated indazoles for further modification. researchgate.net |

| Dibromohydantoin (DBDMH) | C-3 | Ethanol, 40°C, ultrasound | Rapid (e.g., 30 min), efficient C-H bond cleavage. nih.gov |

| NaX (X=Cl, Br) | C-3 | Electrochemical | Environmentally friendly, avoids metal catalysts and oxidants. researchgate.net |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the 2H-indazole scaffold. These reactions typically utilize a pre-functionalized indazole, such as a 3-halo-2H-indazole, to couple with various partners. For instance, the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a known method for synthesizing the 2-aryl-2H-indazole core itself. nih.govresearchgate.net Post-synthesis, palladium catalysis can be used for C-H functionalization at the C-3 position via an isocyanide insertion strategy, leading to the formation of diverse polyheterocyclic systems. acs.org Furthermore, palladium-catalyzed arylation of the 2-phenyl-2H-indazole core at the C-3 position has been used to synthesize 2,3-diphenyl-2H-indazole derivatives. mdpi.com These methods highlight the power of palladium catalysis to introduce aryl, alkyl, and other functional groups, dramatically expanding the chemical space around the indazole core. acs.org

Direct C-H functionalization has emerged as a step-economic and efficient strategy for modifying heterocycles without the need for pre-halogenation. rsc.orgnih.gov For 2H-indazoles, this approach allows for the selective introduction of functional groups at various positions. Transition metals like rhodium and cobalt are often employed as catalysts. researchgate.netacs.org Rhodium(III) catalysts, for example, can facilitate the ortho-C-H functionalization of the N-2 aryl substituent, a reaction directed by the indazole nitrogen. researchgate.net C-H activation can also be directed to the C-7 position of the indazole ring using an iron(III) nitrate (B79036) system for nitration. researchgate.net These methods provide direct access to functionalized derivatives that would be challenging to obtain through traditional multi-step syntheses. rsc.orgresearchgate.net

| Catalyst/Reagent | Target Position | Type of Functionalization | Reference |

|---|---|---|---|

| Rhodium(III) | Ortho-position of N-2 aryl group | Alkylation, Acylmethylation | researchgate.netacs.org |

| Palladium(II) | C-3 | Isocyanide Insertion | acs.org |

| Iron(III) Nitrate | C-7 | Nitration | researchgate.net |

| Cobalt(III) | Varies | Annulation/Cyclization Cascades | nih.gov |

The introduction of an amide group, a common pharmacophore, at the C-3 position of 2H-indazoles is a valuable modification. frontiersin.orgnih.gov Direct C-H carbamoylation provides this functionality without requiring pre-functionalization of the indazole ring. nih.gov One notable method involves a visible-light-promoted, transition-metal-free reaction using oxamic acids as the carbamoyl (B1232498) source. frontiersin.orgnih.gov In this process, a photocatalyst facilitates the generation of a carbamoyl radical from the oxamic acid, which then adds to the C-3 position of the 2H-indazole. frontiersin.orgnih.gov Another approach uses ammonium (B1175870) persulfate as an oxidant to generate the carbamoyl radical at elevated temperatures. researchgate.net These methods are advantageous due to their mild conditions and tolerance of sensitive functional groups. frontiersin.org

Generation of Structurally Diverse Libraries of 2H-Indazole Derivatives

The systematic synthesis of compound libraries is essential for drug discovery and materials science. For 2H-indazoles, several strategies enable the generation of structurally diverse libraries. The Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines using a phosphine (B1218219) reagent, provides a reliable method for accessing the core 2-phenyl-2H-indazole structure, which can then be further diversified. nih.gov Palladium-catalyzed reactions are also central to library synthesis, allowing for the coupling of various aryl halides with the indazole core to produce a wide array of substituted analogs. mdpi.comresearchgate.net By systematically varying the substituents on both the indazole ring and the N-2 group, large and diverse collections of compounds can be prepared for screening and optimization. nih.gov

Exploration of Side-Chain Modifications on the Cyclohexyl Group

While functionalization of the indazole core is well-documented, modifications to the N-2 cyclohexyl substituent of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole represent a less explored avenue for derivatization. The aliphatic and saturated nature of the cyclohexyl ring makes it less reactive than the aromatic indazole core. However, established methods in aliphatic chemistry could be applied. For example, radical halogenation could introduce a handle for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of functional groups like hydroxyl, amino, or cyano, or the formation of a cyclohexene (B86901) ring.

Furthermore, the structure of the side chain can influence molecular properties. Studies on other cyclohexyl-containing compounds have shown that modifying the side chain, for instance by introducing a carboxylic acid or extending it with methylene (B1212753) groups, can significantly alter biological activity. nih.gov Applying this concept, one could envision synthesizing analogs of this compound where the cyclohexyl ring is replaced by functionalized derivatives such as cyclohexanecarboxylic acid or cyclohexylacetic acid to explore new property profiles. nih.gov The synthesis of a (2-Cyclohexyl-2H-indazol-3-yl)(phenyl)methanone has been reported, demonstrating that the cyclohexyl group is stable to conditions used for functionalizing the C-3 position of the indazole ring. nih.gov This stability supports the feasibility of performing modifications on the indazole core while leaving the cyclohexyl group intact, or vice versa, providing a dual approach to creating novel derivatives.

Biological Activity and Mechanistic Investigations of 2 Cyclohexyl 5,6 Dimethoxy 2h Indazole and Analogues

Cannabinoid Receptor Agonism Studies (CB1 and CB2)

Investigations into the cannabinoid activity of 2H-indazole derivatives have revealed important structural determinants for receptor interaction. While the 1H-indazole scaffold is common in a variety of potent synthetic cannabinoid receptor agonists, the corresponding 2H-indazole regioisomers generally exhibit markedly different pharmacological profiles. nih.govnih.gov

The pharmacological evaluation of 2-alkyl-2H-indazole analogues has often been conducted in the context of synthetic cannabinoid research. These compounds are frequently regioisomers of potent 1-alkyl-1H-indazole synthetic cannabinoids, such as AB-CHMINACA and AB-FUBINACA, and can arise as impurities during clandestine synthesis. nih.govnih.govmq.edu.au Studies have focused on comparing the cannabimimetic activity of these 2H-indazole isomers with their more prevalent 1H-counterparts. nih.gov The in vitro assessment of these compounds in fluorometric assays has consistently demonstrated that they possess agonist activity at cannabinoid receptors, although with significantly lower potency. nih.govnih.govresearchgate.net

Functional assays measuring agonist activity at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) confirm the low potency of 2-alkyl-2H-indazole isomers. nih.govnih.gov Unlike their 1-alkyl-1H-indazole counterparts which act as high-potency agonists with EC₅₀ values typically in the low nanomolar range, the 2-alkyl-2H-indazole regioisomers demonstrate agonist activities in the micromolar range. nih.govnih.govmq.edu.auresearchgate.net This represents a substantial decrease in potency.

For instance, a study comparing several well-known synthetic cannabinoids with their 2-alkyl-2H-indazole regioisomers found a consistent pattern of reduced potency for the 2H-isomers at both CB1 and CB2 receptors. nih.govnih.gov

Table 1: Cannabinoid Receptor Agonist Potency of 1H-Indazole Synthetic Cannabinoids and their 2H-Indazole Regioisomers

| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |

|---|---|---|

| AB-CHMINACA (1H-isomer) | 11.6 | 21.1 |

| AB-CHMINACA (2H-isomer) | >10,000 | >10,000 |

| AB-FUBINACA (1H-isomer) | 2.1 | 5.6 |

| AB-FUBINACA (2H-isomer) | 2,740 | 1,460 |

| AB-PINACA (1H-isomer) | 2.2 | 11.2 |

| AB-PINACA (2H-isomer) | 1,230 | 1,310 |

| 5F-AB-PINACA (1H-isomer) | 3.0 | 7.9 |

| 5F-AB-PINACA (2H-isomer) | 1,070 | 1,230 |

Data sourced from fluorometric assays measuring receptor agonism. nih.govnih.gov

The significant drop in potency observed in 2-alkyl-2H-indazole isomers compared to their 1-alkyl counterparts is attributed to the difference in the position of the alkyl substituent on the indazole core. nih.govnih.gov The specific orientation and electronic properties conferred by the N1-alkylation in potent synthetic cannabinoids are crucial for optimal interaction with the orthosteric binding pocket of the CB1 and CB2 receptors. nih.gov The N2-alkylation in the 2H-isomers appears to result in a conformation that is less favorable for high-affinity binding and subsequent receptor activation. nih.gov This structural difference leads to the observed micromolar, rather than nanomolar, agonist activity. nih.govresearchgate.net Consequently, these 2H-indazole regioisomers are often considered manufacturing impurities resulting from non-selective alkylation during synthesis, rather than intentionally created cannabimimetic agents. nih.govnih.gov

Antiprotozoal Activities of 2H-Indazole Derivatives

In contrast to their weak cannabinoid activity, certain 2H-indazole derivatives have demonstrated significant and potent antiprotozoal activity. mdpi.comnih.gov Research has highlighted the potential of the 2H-indazole scaffold in the development of new agents against several intestinal and vaginal protozoan pathogens. mdpi.comnih.gov

Synthetic 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have been evaluated for their in vitro activity against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.comnih.gov These studies revealed that many of the synthesized compounds exhibit potent antiprotozoal effects, with some derivatives showing activity at sub-micromolar concentrations. nih.govnih.gov The biological evaluations indicated that these compounds possess giardicidal, amebicidal, and trichomonicidal properties. nih.gov For example, one study found that a 2,3-diphenyl-2H-indazole derivative was 12.8 times more active than the reference drug metronidazole (B1676534) against G. intestinalis. mdpi.comnih.gov The presence of electron-withdrawing groups on the 2-phenyl ring was identified as a structural feature that tends to favor antiprotozoal activity. nih.govproquest.com

When compared with standard reference drugs, many 2H-indazole derivatives display superior or comparable efficacy. mdpi.com In numerous cases, the synthesized compounds were found to be more potent than metronidazole, a commonly used antiprotozoal agent. mdpi.comnih.gov This suggests that the 2H-indazole framework is a promising scaffold for designing novel antiprotozoal agents to address infections caused by these parasites. mdpi.comnih.gov

Table 2: In Vitro Antiprotozoal Activity of Selected 2H-Indazole Derivatives (IC₅₀ in µM)

| Compound | E. histolytica | G. intestinalis | T. vaginalis |

|---|---|---|---|

| 2-(4-chlorophenyl)-2H-indazole | 0.057 | 0.134 | 0.160 |

| 2-(4-methoxycarbonylphenyl)-2H-indazole | 0.071 | 0.150 | 0.140 |

| 2,3-diphenyl-2H-indazole | 0.407 | 0.820 | 0.700 |

| 2-(4-chlorophenyl)-3-phenyl-2H-indazole | 0.040 | 0.090 | 0.080 |

| Reference Drugs | |||

| Metronidazole | 1.800 | 1.800 | 0.500 |

| Albendazole | 0.090 | 0.030 | 0.100 |

Data represents the half-maximal inhibitory concentration (IC₅₀) from in vitro assays. mdpi.com

Antimicrobial Properties of 2H-Indazole Compounds

Research into the antimicrobial properties of 2H-indazole derivatives has revealed potential applications in combating fungal and bacterial infections. The structural framework of these compounds allows for modifications that can enhance their activity against specific pathogens.

In the search for new antifungal agents, a series of 2,3-diphenyl-2H-indazole derivatives have been evaluated for their efficacy against pathogenic yeasts. mdpi.com Among the tested compounds, two derivatives, in particular, demonstrated notable in vitro growth inhibition of both Candida albicans and Candida glabrata. mdpi.com These findings suggest that the 2,3-diphenyl-2H-indazole scaffold is a promising starting point for the development of novel treatments for candidiasis. nih.gov The antifungal activity of these compounds highlights their potential as selective agents against these opportunistic fungal pathogens. mdpi.com

Table 1: Antifungal Activity of Selected 2,3-diphenyl-2H-indazole Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Compound 18 | Candida albicans | Growth Inhibition |

| Candida glabrata | Growth Inhibition | |

| Compound 23 | Candida albicans | Growth Inhibition |

The antibacterial potential of 2H-indazole derivatives has also been a subject of investigation. A study involving various 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives tested their activity against bacterial strains, including enterohemorrhagic and enteroaggregative Escherichia coli and Salmonella enterica serovar Typhi. mdpi.comnih.gov The results from these susceptibility assays indicated that the tested compounds were largely inactive or exhibited poor activity against these bacterial strains, even at high concentrations. nih.gov This suggests a degree of selectivity in the antimicrobial action of these particular 2H-indazole analogues, with a more pronounced effect on fungal pathogens than on the bacteria tested. nih.gov

Anti-Inflammatory Potential via Cyclooxygenase-2 (COX-2) Inhibition Research

The indazole scaffold is a known feature in a number of anti-inflammatory agents. mdpi.com Research has explored the potential of 2H-indazole derivatives to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. mdpi.comresearchgate.net Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

In vitro studies have demonstrated that certain 2,3-diphenyl-2H-indazole derivatives exhibit inhibitory activity against human COX-2. mdpi.com Docking studies have further suggested that these compounds may bind to the active site of COX-2 in a manner similar to that of known selective inhibitors like rofecoxib. mdpi.com

Table 2: In Vitro COX-2 Inhibitory Activity of Selected 2,3-diphenyl-2H-indazole Derivatives

| Compound | Activity |

|---|---|

| Compound 18 | COX-2 Inhibition |

| Compound 21 | COX-2 Inhibition |

| Compound 23 | COX-2 Inhibition |

| Compound 26 | COX-2 Inhibition |

Potential as Kinase Inhibitors (Based on Indazole Scaffold Precedence)

The indazole core structure is recognized as a valuable scaffold in the design of kinase inhibitors, which are crucial in regulating cellular signaling pathways. nih.govnih.gov Dysregulation of these pathways is often implicated in various diseases, including inflammatory disorders and cancer.

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a critical role in the innate immune response and inflammation. nih.gov Consequently, the development of IRAK-4 inhibitors is an attractive therapeutic strategy for a range of immune and inflammatory diseases. nih.gov The indazole scaffold has been identified as a suitable foundation for the development of potent and selective IRAK-4 inhibitors. nih.govnih.gov Several indazole-based compounds have been reported to exhibit significant IRAK-4 inhibitory activity, with some showing IC50 values in the nanomolar range. nih.gov

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its aberrant activity has been linked to various pathologies, including mood disorders and neurodegenerative diseases. nih.govnih.gov The indazole moiety has been successfully incorporated into the design of selective GSK-3 inhibitors. nih.gov Research in this area has led to the development of potent indazole-based GSK-3 inhibitors with demonstrated efficacy in preclinical models. nih.gov These findings underscore the versatility of the indazole scaffold in targeting different kinase families and its potential for the development of novel therapeutics for a variety of conditions. nih.govnih.gov

Rho Kinase (ROCK) and Janus Kinases (JAK) Modulation

The indazole scaffold has been identified as a key pharmacophore in the development of inhibitors for various protein kinases, including Rho-associated coiled-coil kinase (ROCK). nih.gov ROCKs, which include ROCK1 and ROCK2 isoforms, are serine/threonine kinases that play a crucial role in cellular functions like contraction, migration, and proliferation. nih.gov Consequently, they are considered therapeutic targets for conditions such as hypertension and related vascular disorders. acs.orgresearchgate.net

Research has led to the development of potent and selective indazole-based ROCK inhibitors. One study identified an indazole amide, compound 3 (a dihydropyrimidinyl indazole amide), as a potent ROCK1 inhibitor with high selectivity (>30-fold) against a panel of 33 other kinases. acs.org However, this compound exhibited poor oral bioavailability. acs.orgresearchgate.net Subsequent optimization focusing on the indazole moiety led to the discovery of dihydropyridone indazole amides with improved pharmacokinetic profiles. acs.org Structure-activity relationship (SAR) studies revealed that substitution patterns on the indazole ring were critical; for instance, substitution at the C3 and C6 positions had minimal impact on ROCK1 inhibition, while a fluorine substituent at C4 significantly decreased potency. acs.org A separate line of research identified N-substituted prolinamido indazole derivatives as potent ROCK inhibitors, with analogues 4a and 4b showing 24- and 39-fold greater activity, respectively, than the initial lead compound, DL0805. mdpi.com These findings underscore the versatility of the indazole scaffold in designing selective ROCK inhibitors. acs.orgmdpi.com

Table 1: Activity of Selected Indazole Analogues as ROCK Inhibitors

| Compound | Type | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3 | Dihydropyrimidinyl indazole amide | ROCK1 | Potent (value not specified) | acs.org |

| 4a | N-substituted prolinamido indazole | ROCK I | 270 | mdpi.com |

| 4b | N-substituted prolinamido indazole | ROCK I | 170 | mdpi.com |

| DL0805 | N-substituted prolinamido indazole | ROCK I | 6700 | mdpi.com |

In contrast, the modulation of Janus kinases (JAKs) by compounds featuring an indazole core, specifically as analogues of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, is not extensively documented in the reviewed literature. The JAK family (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases integral to cytokine signaling pathways that regulate immune responses and hematopoiesis. nih.govnih.govjournaltxdbu.com While inhibitors of the JAK/STAT pathway are a significant area of therapeutic research, the specific role of indazole-based compounds in this context is not clearly defined in the available sources. researchgate.netmdpi.com

Bioisosteric Replacement Studies (Indazole for Catechol)

Impact on Cholinesterase Inhibitory Activity

The application of indazole-for-catechol bioisosterism has been explored in the context of cholinesterase inhibitors. google.comgoogle.comgoogle.com These agents act by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine. This mechanism is central to the treatment of certain neurological and neuromuscular disorders. The core principle of this research is that catechol-containing compounds with known anticholinesterase activity can be modified by replacing the catechol ring with an indazole ring, while keeping other substituents the same or homologous, to produce new compounds that retain the desired therapeutic action. google.comgoogle.com

Role in Adrenergic Receptor Modulation

The indazole-for-catechol bioisosteric replacement strategy has been specifically applied to modulators of adrenergic receptors, particularly α₁-antagonists and β-agonists. google.comgoogle.comgoogle.com Adrenergic receptors are key components of the sympathetic nervous system and respond to catecholamines. google.com Many potent adrenergic agents incorporate a catechol moiety as a central structural feature. The substitution of this catechol with an indazole ring has been shown to yield compounds that maintain the ability to interact with these receptors. google.com This approach allows for the creation of novel adrenergic agents with potentially improved drug-like properties. nih.gov For example, the development of indazole derivatives as selective β₃-adrenergic receptor (AR) agonists has been successful, demonstrating the utility of the indazole scaffold in this class of compounds. nih.gov

Investigation of Calcium Channel Inhibitory Activity

The indazole nucleus is a viable bioisosteric replacement for the catechol moiety in compounds designed as calcium channel antagonists. google.comgoogle.comgoogle.com Many established calcium channel blockers, which are used to treat cardiovascular conditions like hypertension and angina, contain a catechol or a related dimethoxy-substituted phenyl ring. google.com The replacement of this group with an indazole has been proposed to create novel antagonists that retain or improve upon the biological activity of the parent catechol compound. google.comgoogle.com This includes analogues of well-known agents like verapamil (B1683045) and gallopamil. google.com

Independent research has also established indazole derivatives as potent calcium channel blockers. nih.govbidmc.org For example, a series of indazole-3-carboxamides were identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which controls mast cell functions. nih.govbidmc.org The most potent compound from this series, 12d , inhibited calcium influx with a sub-micromolar IC₅₀ value. nih.gov

Table 2: CRAC Channel Inhibitory Activity of Indazole-3-Carboxamides

| Compound | Description | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 12d | Indazole-3-carboxamide derivative | CRAC Channel | 0.28 | nih.gov |

| 15b | 5-fused pyrazole (B372694) with 3,5-difluoro-4-pyridyl | CRAC Channel | 0.65 | nih.gov |

Phosphodiesterase Type IV Inhibitor Activity

The indazole-for-catechol bioisosteric replacement strategy is particularly well-documented for inhibitors of phosphodiesterase type IV (PDE4). google.comgoogle.mk PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). google.mknih.gov Many potent PDE4 inhibitors are based on a catechol ether scaffold. nih.gov It has been demonstrated that replacing the catechol component in these known inhibitors with an indazole ring can yield novel compounds that retain potent PDE4 inhibitory activity. google.comgoogle.mk This approach is aimed at creating new therapeutic agents for inflammatory and respiratory diseases by leveraging the established pharmacology of catechol-based inhibitors while introducing the potentially favorable properties of the indazole core. google.mk

Structure Activity Relationship Sar Studies of 2 Cyclohexyl 5,6 Dimethoxy 2h Indazole

Impact of N2-Substituent (Cyclohexyl) on Biological Activity

The substituent at the N2 position of the indazole ring is a critical determinant of biological activity. In 2H-indazoles, this position is often targeted for modification to optimize potency, selectivity, and pharmacokinetic properties. The choice of a cyclohexyl group introduces specific steric and lipophilic characteristics that significantly influence the molecule's interactions.

Role of Dimethoxy Substitution (5,6-Positions) in Modulating Activity

Substituents on the benzene (B151609) portion of the indazole ring are instrumental in modulating electronic properties and providing additional interaction points with biological targets. The presence of methoxy (B1213986) groups, particularly at the 5- and 6-positions, can significantly impact a compound's activity through several mechanisms.

The table below illustrates the effect of different N2-substituents on the hypotensive activity of the 5,6-dimethoxyindazole scaffold, based on data from related compounds.

| N2-Substituent | Maximum Percent Decrease in Mean Arterial Blood Pressure | Duration of Action (min) |

| Diethylaminoethyl | 34 | >270 |

| Hydroxyethyl | 29 | >270 |

| 3-Pyridyl | 31 | >270 |

| Phenyl | 17 | 150 |

| H | 12 | 30 |

This table is generated based on data for analogous 2-substituted 5,6-dimethoxyindazoles to illustrate the principle of N2-substituent effects. lookchem.com

Influence of Indazole Ring Substitution Patterns on Target Interaction

The substitution pattern across the entire indazole ring system dictates the molecule's three-dimensional shape, electronic distribution, and potential for specific intermolecular interactions. Diversely substituted indazoles are known to possess a wide array of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. nih.govnih.gov

Functionalization at the C3-position, for example, has been shown to be critical for the activity of certain indazole-based inhibitors. nih.govmdpi.com SAR studies on indazole-3-carboxamides as CRAC channel blockers revealed that the specific regiochemistry of the amide linker at the C3-position was essential for inhibitory activity. nih.gov This demonstrates that even subtle changes in the substitution pattern can lead to dramatic differences in biological outcomes. The interaction with target proteins can be influenced by hydrogen bonds, π-π stacking, or hydrophobic interactions, all of which are governed by the nature and position of substituents on the indazole core. mdpi.com The 2-Cyclohexyl-5,6-dimethoxy-2H-indazole combines a bulky hydrophobic group at N2 with electron-donating groups at C5 and C6, creating a unique profile that determines its specific target interactions.

Regioisomeric Effects: Comparing 1H- and 2H-Indazole Analogues

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, which can be alkylated to yield N1- and N2-substituted regioisomers, respectively. nih.govnih.gov The choice between the 1H and 2H scaffold is a fundamental aspect of SAR, as the two isomers often exhibit distinct biological and physical properties. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H form. nih.govnih.gov

Despite the greater stability of the 1H isomer, many biologically active compounds are N2-substituted 2H-indazoles. nih.govpnrjournal.com Pazopanib, an approved tyrosine kinase inhibitor, is a notable example of a potent N2-substituted indazole. nih.gov The different spatial arrangement of the N2-substituent compared to an N1-substituent leads to a different vector for this group relative to the fused benzene ring. This can drastically alter how the molecule fits into a binding site. The synthesis of a specific regioisomer, either N1 or N2, is a common challenge in medicinal chemistry, as alkylation of an unsubstituted indazole often yields a mixture of both products. pnrjournal.comnih.govresearchgate.net The selection of the 2H-indazole core in this compound is therefore a deliberate design choice, suggesting that the orientation of the cyclohexyl group from the N2 position is required for its intended biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2H-Indazoles (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to correlate the chemical structure of compounds with their biological activity. For classes of compounds like 2H-indazoles, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) can be particularly insightful.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of 2H-Indazole Stability and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the stability and reactivity of indazole isomers. nih.gov For the indazole core, the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. researchgate.netnih.gov Calculations indicate that the 1H-tautomer of the parent indazole is approximately 15 kJ·mol⁻¹ more stable than the 2H form. nih.gov However, the relative stability can be influenced by substitution patterns. nih.gov In the case of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole, the presence of a bulky cyclohexyl group at the N2 position kinetically and thermodynamically favors this specific isomer during certain synthetic routes, preventing the formation of the 1H-tautomer. beilstein-journals.org

DFT calculations can be used to determine key electronic properties that govern reactivity. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. nih.gov For substituted indazoles, these calculations help in predicting sites susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations, which illustrates the charge distribution and identifies electron-rich and electron-poor regions of the molecule, thereby predicting sites for intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties of a Model 2-Substituted Indazole Derivative

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Note: These are representative values for a model compound and can vary for this compound.

Conformational Analysis of the Cyclohexyl and Dimethoxy Moieties

The cyclohexyl group predominantly adopts a chair conformation, which is the most stable arrangement. sapub.org The connection to the indazole nitrogen atom can be either axial or equatorial. The equatorial conformation is generally more stable due to reduced steric hindrance with the indazole ring. Computational methods, such as molecular mechanics and DFT, can quantify the energy difference between these conformers. The rotational barrier around the N-C bond connecting the indazole and cyclohexyl rings also contributes to the conformational landscape.

The two methoxy (B1213986) groups at the 5 and 6 positions of the indazole ring also possess rotational freedom around the C-O bonds. Their orientation relative to the benzene (B151609) ring can affect the electronic properties of the molecule and its ability to interact with biological targets. The preferred conformations are typically those where the methyl groups are either in the plane of the indazole ring (syn-planar or anti-planar) or perpendicular to it, depending on the balance between steric effects and electronic delocalization. Theoretical calculations can map the potential energy surface for the rotation of these methoxy groups to identify the most stable conformers.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the binding mode. These simulations place the molecule into the active site of a protein and score the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, indazole derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and protein kinases to explore their potential as inhibitors. nih.govmdpi.com The cyclohexyl and dimethoxy groups play crucial roles in these interactions, with the bulky cyclohexyl group often occupying hydrophobic pockets and the methoxy groups potentially forming hydrogen bonds or other polar interactions. pensoft.net

Table 2: Representative Interaction Data from a Molecular Docking Simulation of an Indazole Derivative

| Interaction Type | Interacting Residues in Target Protein | Ligand Moiety Involved |

|---|---|---|

| Hydrogen Bonding | TYR 385, SER 530 | Indazole Nitrogen, Methoxy Oxygen |

| Hydrophobic Interactions | LEU 352, VAL 523, ALA 527 | Cyclohexyl Ring, Indazole Benzene Ring |

| Pi-Pi Stacking | PHE 518 | Indazole Benzene Ring |

Note: This table presents a hypothetical example of interactions for an indazole derivative in a protein active site.

In silico Prediction of Pharmacological Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of drug candidates. japsonline.com These predictions are crucial for early-stage drug discovery to filter out compounds with unfavorable pharmacological profiles. For this compound, various computational models can be employed to estimate properties like oral bioavailability, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico pharmacology. laccei.org By analyzing a dataset of compounds with known activities, QSAR models can identify molecular descriptors that correlate with a specific biological effect. nih.gov These models can then be used to predict the activity of new compounds like this compound. For example, 3D-QSAR studies on indazole derivatives have been used to create models that predict their inhibitory potency against targets like HIF-1α. nih.gov

Table 3: Predicted ADME Properties for a Hypothetical Indazole Derivative

| Property | Predicted Value | Desired Range for Drug-Likeness |

|---|---|---|

| Molecular Weight | 302.39 g/mol | < 500 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 4.2 | < 5 |

| Number of Hydrogen Bond Donors | 0 | < 5 |

| Number of Hydrogen Bond Acceptors | 4 | < 10 |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | < 140 Ų |

Note: These values are calculated for the specific compound this compound and compared to general rules for drug-likeness (e.g., Lipinski's Rule of Five).

Tautomerism Studies and Energy Differences between 1H- and 2H-Indazole Forms

As previously mentioned, indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Theoretical calculations have consistently shown that for the unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net The energy difference is typically calculated to be in the range of 14-20 kJ/mol, depending on the level of theory and basis set used in the calculations. nih.govacs.org The greater stability of the 1H-tautomer is attributed to its benzenoid character, whereas the 2H-tautomer has a quinonoid-like structure which is less aromatic. researchgate.net

However, substitution on the indazole ring or at the nitrogen atoms can alter this energy difference. nih.gov While the 1H-tautomer is generally favored, specific substitution patterns can lead to the 2H-tautomer being the more stable or kinetically preferred product in a synthesis. nih.gov In the case of this compound, the presence of the cyclohexyl group at the N2 position locks the molecule into the 2H-tautomeric form. Computational studies on related N-substituted indazoles confirm that N-alkylation reactions can lead to mixtures of 1H and 2H isomers, with the product ratio being dependent on reaction conditions and the nature of the substituent. beilstein-journals.org

Mechanistic Elucidation of Synthetic Pathways through Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those used to synthesize 2H-indazoles. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway.

One common route to 2H-indazoles is through the [3+2] dipolar cycloaddition of sydnones with arynes. nih.gov Computational studies using DFT can model this reaction, showing the initial cycloaddition to form a bicyclic intermediate, followed by a retro-[4+2] cycloaddition to extrude carbon dioxide and form the final 2H-indazole product. nih.gov These calculations can explain the high yields and regioselectivity observed experimentally.

Another approach is the reductive cyclization of nitroaromatics, known as the Cadogan cyclization. escholarship.org Computational modeling can help to elucidate whether this reaction proceeds through a nitrene intermediate or via non-nitrene pathways by examining the energetics of the different proposed mechanisms. escholarship.org For this compound, computational methods could be applied to model its specific synthesis, for example, via Rh(III)-catalyzed C-H activation/cyclization reactions, to understand the role of the catalyst and the factors controlling the regioselectivity of the final product. nih.gov

Analytical Research Methodologies for Characterization in Academic Research

Chromatographic Separation Techniques (e.g., LC, GC)

Chromatographic methods are fundamental for the purification and separation of 2-substituted-2H-indazole derivatives from reaction mixtures and for assessing purity.

Liquid Chromatography (LC): Column chromatography is a widely used liquid chromatography technique for the purification of indazole derivatives. nih.gov In the synthesis of related 2-phenyl-2H-indazole compounds, purification is often achieved using silica (B1680970) gel as the stationary phase and a gradient of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. nih.gov This method separates the target compound from starting materials, byproducts, and isomeric impurities based on differential adsorption to the stationary phase.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like 2-alkyl-2H-indazoles. researchgate.net This technique separates compounds based on their boiling points and interactions with the stationary phase within the GC column. The subsequent mass spectrometry analysis provides fragmentation patterns that can help in identifying the compound and distinguishing it from its regioisomers. researchgate.net

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, UV-Vis, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen framework. nih.gov For the related 2-cyclohexyl-5,6-dimethoxy-2H-indazole 1-oxide, detailed ¹H and ¹³C NMR data have been reported. doi.org

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of the N-oxide derivative shows distinct signals for the aromatic protons on the indazole core, the methoxy (B1213986) groups, and the cyclohexyl ring. doi.org

¹³C NMR: Carbon NMR provides information on the different carbon environments within the molecule. For the N-oxide derivative, the spectrum reveals signals corresponding to the aromatic carbons of the indazole system, the two methoxy carbons, and the carbons of the cyclohexyl substituent. doi.org

Interactive Data Table: NMR Spectral Data for this compound 1-oxide doi.org

¹H NMR (400 MHz, CD₂Cl₂) Chemical Shifts (δ)| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.26 | s | 1H | Aromatic H |

| 6.90 | s | 1H | Aromatic H |

| 6.78 | s | 1H | Aromatic H |

| 4.95 – 4.85 | m | 1H | Cyclohexyl CH |

| 3.95 | s | 3H | Methoxy CH₃ |

| 3.88 | s | 3H | Methoxy CH₃ |

| 2.30 – 2.19 | m | 2H | Cyclohexyl CH₂ |

| 1.97 – 1.89 | m | 2H | Cyclohexyl CH₂ |

| 1.82 | d | 1H | Cyclohexyl CH₂ |

| 1.67 – 1.51 | m | 4H | Cyclohexyl CH₂ |

¹³C NMR (101 MHz, CD₂Cl₂) Chemical Shifts (δ)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 151.87 | Aromatic C |

| 149.25 | Aromatic C |

| 125.40 | Aromatic C |

| 110.91 | Aromatic C |

| 104.64 | Aromatic C |

| 97.31 | Aromatic C |

| 90.94 | Aromatic C |

| 56.06 | Methoxy C |

| 55.81 | Methoxy C |

| 54.63 | Cyclohexyl C |

| 32.43 | Cyclohexyl C |

| 25.41 | Cyclohexyl C |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy. For this compound 1-oxide, HRMS analysis determined the protonated molecular ion [M+H]⁺ to have a mass of 277.1548, which is in close agreement with the calculated value of 277.1547 for the formula C₁₅H₂₁N₂O₃⁺. doi.org

UV-Vis and IR Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, often used to study conjugated systems. researchgate.net Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. nih.gov For indazole derivatives, IR spectroscopy can confirm the presence of C-H, C=C, and C-N bonds, among others. nih.gov

Crystal Structure Analysis (X-ray Diffraction) in Research

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related indazole structures demonstrates the power of this technique. nih.govresearchgate.netnih.gov

Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com It would confirm the planarity of the dimethoxy-indazole ring system and determine the specific conformation of the cyclohexyl substituent, which is typically found in a stable chair conformation in similar structures. mdpi.com Furthermore, X-ray diffraction reveals intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. researchgate.netmdpi.com For example, the crystal structure of a related compound, 3-(2H-indazol-2-yl)-2H-chromen-2-one, was unambiguously proven using this technique. nih.govnih.gov

Purity Assessment Methodologies in Research Contexts

Ensuring the purity of a chemical compound is critical, particularly when its properties are being investigated, as impurities can significantly alter results. acs.org A purity level of greater than 95% is a common requirement for compounds undergoing biological testing. researchgate.netnih.gov In academic research, purity is typically assessed using a combination of methods.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds. researchgate.net It provides a quantitative measure of purity by separating the main compound from any impurities, with the relative peak areas in the chromatogram indicating their proportions. Thin-Layer Chromatography (TLC) is also used for a rapid qualitative assessment of purity.

Spectroscopic Methods: NMR spectroscopy is a powerful tool for purity assessment. acs.org Quantitative ¹H NMR (qHNMR) can be used for the absolute quantification of a compound's purity against a certified internal standard. researchgate.netnih.gov Even without quantification, a standard ¹H NMR spectrum can provide strong evidence of purity if it is "clean," meaning it lacks signals attributable to solvents or other impurities. acs.org

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. A close correlation between the experimentally determined percentages and the calculated values for the proposed molecular formula serves as a strong indicator of purity. nih.gov

Future Research Directions and Translational Potential

Design and Synthesis of Novel 2-Cyclohexyl-5,6-dimethoxy-2H-indazole Analogues

The structural framework of this compound offers multiple points for modification to generate novel analogues with potentially enhanced biological activities or improved physicochemical properties. Future synthetic strategies will likely focus on diversifying the substituents on the indazole core and the N2-cyclohexyl group.

Key approaches for analogue design could include:

Modification of the Cyclohexyl Ring: Introducing various functional groups (e.g., hydroxyl, amino, carboxyl groups) to the cyclohexyl moiety could influence solubility, metabolic stability, and target binding.

Alteration of the Dimethoxy Groups: Replacing the methoxy (B1213986) groups at the 5- and 6-positions with other electron-donating or electron-withdrawing groups can modulate the electronic properties of the indazole ring, which may impact biological activity.

Substitution on the Indazole Core: Introducing substituents at other available positions on the benzene (B151609) ring of the indazole scaffold could further explore the structure-activity relationship (SAR).

The synthesis of these new analogues can be achieved through various established and emerging chemical reactions. Methods for preparing 2H-indazoles include the [3 + 2] dipolar cycloaddition of arynes and sydnones, which offers mild reaction conditions and high yields. nih.gov Further functionalization can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, on halogenated indazole intermediates. nih.gov

Table 1: Proposed Analogues and Rationale for Synthesis

| Proposed Analogue Modification | Rationale | Potential Synthetic Route |

|---|---|---|

| Hydroxylation of the cyclohexyl ring | Improve aqueous solubility and provide a handle for further conjugation. | Late-stage C-H oxidation |

| Replacement of dimethoxy with difluoro groups | Enhance metabolic stability and alter electronic properties for target binding. | Synthesis from a difluorinated benzaldehyde (B42025) precursor. |

| Introduction of an amino group on the indazole ring | Modulate basicity and explore new hydrogen bonding interactions with targets. | Nitration followed by reduction. |

| Variation of the N2-alkyl substituent | Explore the impact of sterics and lipophilicity on activity. | Copper-catalyzed three-component reaction with diverse primary amines. organic-chemistry.org |

Deepening Mechanistic Understanding of Biological Interactions

A crucial area of future research involves elucidating the precise molecular mechanisms through which this compound and its analogues exert their biological effects. The indazole scaffold is present in several kinase inhibitors, and it is plausible that this compound class also targets kinases. researchgate.net

Future mechanistic studies should aim to:

Identify and Validate Biological Targets: High-throughput screening against panels of kinases and other enzymes can identify primary biological targets. researchgate.net

Characterize Binding Modes: Techniques such as X-ray crystallography and cryo-electron microscopy can be used to solve the structures of the compound bound to its target protein, revealing key binding interactions.

Utilize Computational Modeling: Molecular docking and molecular dynamics simulations can predict and rationalize the binding of these compounds to target proteins, guiding the design of more potent and selective inhibitors. researchgate.net

Understanding the fundamental reaction mechanisms for synthesizing the scaffold itself, such as the Cadogan and Davis-Beirut reactions, also provides critical insights that can be applied to creating new derivatives. nih.govaub.edu.lb For instance, the isolation of 2H-indazole N-oxides as stable intermediates in these reactions opens up new synthetic possibilities and a class of compounds with potentially distinct biological activities. aub.edu.lbescholarship.org

Exploring New Biological Targets for 2H-Indazole Scaffolds

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While kinases are a prominent target class for indazoles, future research should not be limited to this area. researchgate.net A systematic exploration of new biological targets for this compound could uncover novel therapeutic applications.

Strategies for exploring new targets include:

Phenotypic Screening: Testing the compound in cell-based assays that model various diseases can reveal unexpected biological activities without a preconceived target.

Chemoproteomics: This approach can identify the protein targets of a compound directly in a complex biological sample.

Targeted Screening: Based on structural similarities to known drugs, the compound can be tested against specific target classes, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. The 2H-indazole scaffold has shown promise against protozoal targets, suggesting potential applications in infectious diseases. nih.gov

Table 2: Potential New Biological Target Classes for 2H-Indazole Scaffolds

| Target Class | Rationale | Example Targets |

|---|---|---|

| Poly (ADP-ribose) polymerase (PARP) | The 2H-indazole core is found in known PARP inhibitors used in cancer therapy. nih.gov | PARP1, PARP2 |

| Serine/Threonine Kinases | The 6-aza-2H-indazole scaffold has shown activity against kinases like SGK1 and Tie2. researchgate.netresearchgate.net | SGK1, Tie2, SRC |

| Protozoal Enzymes | Indazole derivatives have demonstrated potent antiprotozoal activity. nih.gov | Enzymes specific to Entamoeba histolytica or Giardia intestinalis. |

| Farnesoid X Receptor (FXR) | Indazole derivatives have been identified as agonists for this nuclear receptor. nih.gov | FXR |

Development of Advanced Synthetic Routes for Scalability and Sustainability

For any promising compound to move towards clinical application, the development of a scalable and sustainable synthetic route is essential. Future research should focus on improving the synthesis of this compound by incorporating principles of green chemistry.

Key areas for improvement include:

Catalyst Development: The use of efficient and recyclable heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, can reduce waste and improve the environmental impact of the synthesis. acs.orgnih.gov

Green Solvents: Replacing traditional organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or water can significantly improve the sustainability of the process. organic-chemistry.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. eurekaselect.com

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mednexus.orgijettjournal.org Integrating these computational tools into the research pipeline for this compound can accelerate the discovery and optimization of new drug candidates.

Applications of AI and ML include:

Predictive Modeling: ML models, such as graph neural networks, can be trained to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel indazole analogues, allowing for the in silico screening of large virtual libraries. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties optimized for a specific biological target. mednexus.org

SAR Analysis: AI can analyze complex datasets from high-throughput screening to identify subtle structure-activity relationships that may not be apparent to human researchers, guiding the optimization of lead compounds. nih.gov

Synthetic Route Prediction: AI tools can help design the most efficient and sustainable synthetic routes for target molecules, accelerating the development process.

Table 3: Application of AI/ML in the Indazole Research Pipeline

| Research Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Hit Identification | Virtual screening of compound libraries using predictive models. | Faster and more cost-effective identification of initial hits. |

| Lead Optimization | De novo design of analogues with improved potency and ADMET properties. | More rapid development of high-quality lead candidates. |

| Preclinical Development | Prediction of potential toxicity and off-target effects. | Reduced risk of late-stage failures in clinical trials. |

| Synthesis Planning | Retrosynthetic analysis to propose novel and efficient synthetic routes. | Acceleration of chemical synthesis and process development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.